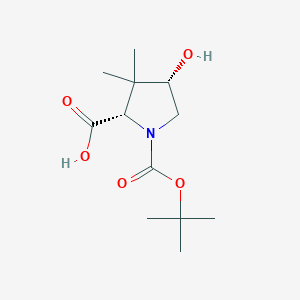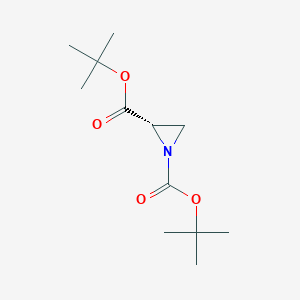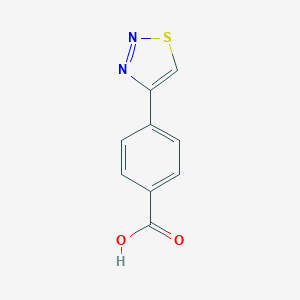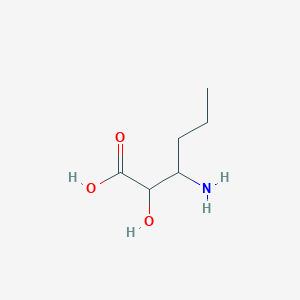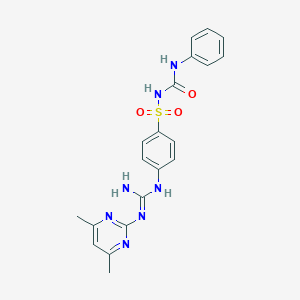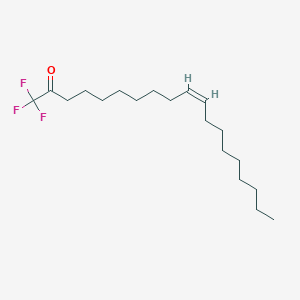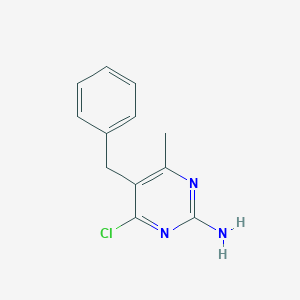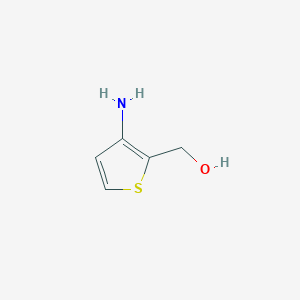
4-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline
Übersicht
Beschreibung
“4-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline” is a complex organic compound. It’s an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It’s synthesized using 4-Bromophenethyl alcohol .
Synthesis Analysis
The synthesis of this compound involves several steps. One of the key steps is the coupling process of 4-methyl-2-acetaminothiazole with a 4-bromopyridine intermediate catalyzed by Pd . Another important step is the conversion of 3,3,3-trifluoro-2,2 dimethyl propanoic acid to chloride .Chemical Reactions Analysis
This compound is involved in a series of chemical reactions during its synthesis. For instance, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods .Wissenschaftliche Forschungsanwendungen
Insecticidal Applications and NADHubiquinone Oxidoreductase Inhibition
:
- This compound is designed from 4-substituted quinazolines known to be potent insecticides/acaricides and NADH:ubiquinone oxidoreductase inhibitors acting at or near the rotenone site. It is synthesized from 4-bromophenethyl alcohol and has shown inhibitory potency similar to rotenone, with ideal photoreactivity at 350 nm. This makes it a candidate for use as a photoaffinity probe in biochemical research (Latli, Wood, & Casida, 1996).
Specific Binding to Protein Complexes in Mitochondria :
- Studies on the fenazaquin acaricide, a related quinazoline compound, have shown that it binds specifically to components of NADH:ubiquinone oxidoreductase (Complex I) and ATP synthase in bovine heart mitochondria. The trifluoromethyl-diazirinyl analog of fenazaquin, similar in structure to the compound , binds to subunit d and the oligomycin sensitivity conferral protein of ATP synthase (Wood, Latli, & Casida, 1996).
Synthetic Routes for Quinazoline Derivatives :
- Quinazoline and its derivatives, including 4-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline, have seen significant research in their synthesis methods. These compounds have a wide range of applications in pharmaceutical sciences due to their ability to bind to different target sites, leading to the discovery of many drug structures (Faheem, Tiwari, & Singh, 2020).
Development of New Quinazoline-Based Compounds with Potential Biological Activity :
- Research on quinazoline derivatives is ongoing, with a focus on creating compounds with potential biological activity. This includes the development of novel derivatives and studying their properties (Párkányi & Schmidt, 2000).
Antinociceptive and Anticancer Properties :
- Quinazoline derivatives have been explored for their antinociceptive (pain-relieving) and anticancer properties. For instance, a study on new 2-substituted 4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolines showed potential in treating pathological pain like arthritis (Bonacorso et al., 2016).
DNA Interaction and Cytotoxicity :
- Quinazoline derivatives have also been studied for their interaction with DNA and cytotoxic effects on cancer cell lines, demonstrating potential as anticancer drugs (Ovádeková et al., 2005).
Synthesis and Anticonvulsant Activity :
- There is ongoing research into the synthesis of quinazolin-4-(3H)-one derivatives and their potential anticonvulsant activity, further highlighting the therapeutic potential of quinazoline derivatives (Georgey, Abdel-Gawad, & Abbas, 2008).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[2-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4O/c19-18(20,21)17(24-25-17)14-7-5-12(6-8-14)9-10-26-16-22-11-13-3-1-2-4-15(13)23-16/h1-8,11H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMHXGIFAWMWKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=N2)OCCC3=CC=C(C=C3)C4(N=N4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50938344 | |
| Record name | 2-(2-{4-[3-(Trifluoromethyl)-3H-diaziren-3-yl]phenyl}ethoxy)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50938344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
173219-33-5 | |
| Record name | 4-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173219335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-{4-[3-(Trifluoromethyl)-3H-diaziren-3-yl]phenyl}ethoxy)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50938344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethylidene]hydroxylamine](/img/structure/B66476.png)
